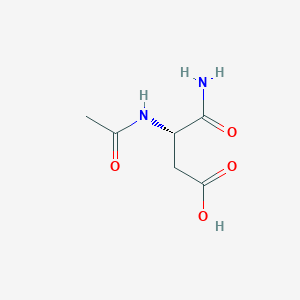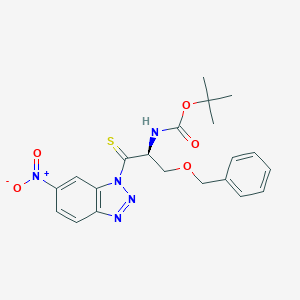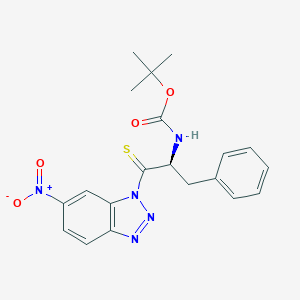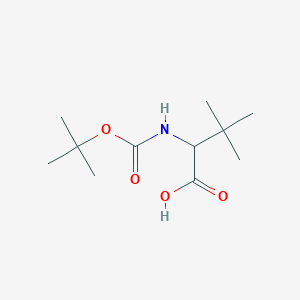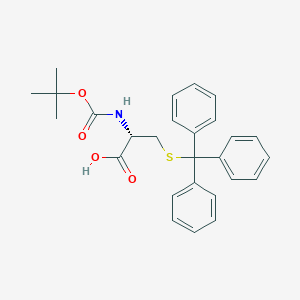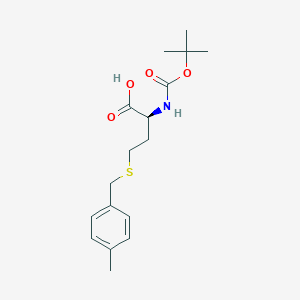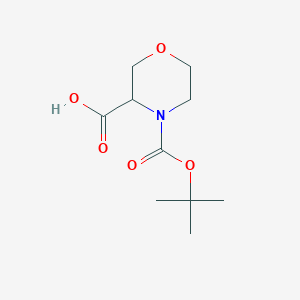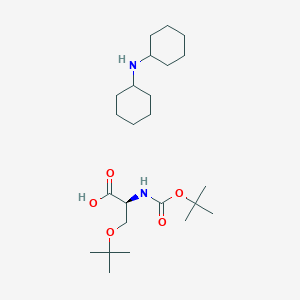
Boc-Ser(tBu)-OH
Descripción general
Descripción
Boc-Ser(tBu)-OH, also known as N-α-t.-Boc-O-t.-butyl-L-serine, is a type of amino acid derivative used in peptide synthesis . It is also known as a tetrapeptide, cyclic peptide that possesses antigenicity and fluorescence resonance . It can be used as a fluorescent probe to detect the lysines residues on the surface of proteins .
Synthesis Analysis
Boc-Ser(tBu)-OH may be used in the synthesis of 2-(N - Fmoc)-3-(N - Boc - N -methoxy)-diaminopropanoic acid (Fmoc: 9-fluorenylmethoxycarbonyl; Boc: t-butyloxycarbonyl) and Boc-Ser-Leu-OMe cyclic peptide synthesis .Molecular Structure Analysis
The molecular formula of Boc-Ser(tBu)-OH is C12H23NO5 . Its molecular weight is 261.31 . The SMILES string representation is CC©©OCC@HOC©©C)C(O)=O .Physical And Chemical Properties Analysis
Boc-Ser(tBu)-OH is a solid substance . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 383.1±37.0 °C . The molar refractivity is 66.2±0.3 cm3 . It has 6 H bond acceptors and 2 H bond donors . It has 7 freely rotating bonds .Aplicaciones Científicas De Investigación
Cancer Research and Peptide Synthesis : Boc-Ser(tBu)-OH was used as a hydrolysis-labile ester provider in the synthesis of hydrophobic peptides, which are common in cancer vaccinations. This study demonstrated the utility of a hydrophilic peptide ‘tail’ in the purification of a hydrophobic peptide for clinical trials (Shakoori & Gangakhedkar, 2014).
Cardioprotection : A novel tetrapeptide derivative, including Boc-Ser(tBu)-OH, was found to have cardioprotective properties. It effectively reduced serum marker enzyme levels and restored electrocardiographic changes towards normalcy in rats (Manikandan et al., 2002).
Alzheimer's Disease Research : Boc-Ser(tBu)-OH was involved in a study aiming to develop a building block method for the solid-phase peptide synthesis (SPPS) of serine phosphopeptides, with implications for Alzheimer's disease research (Shapiro et al., 1996).
Racemization Studies in Peptide Synthesis : High levels of racemization of Fmoc-Ser(tBu)-OH were observed during automated stepwise solid-phase peptide synthesis. The study aimed to minimize racemization, which is crucial for the accuracy of peptide synthesis (Fenza et al., 1998).
Phosphate Protection in Peptide Synthesis : Boc-Ser(tBu)-OH derivatives were studied for their use in peptide synthesis, particularly for their role in phosphate protection, which is a critical step in synthesizing certain peptides (Paquet, 2009).
Nanotechnology and Material Science : The self-assembly of Fmoc-Ser(tBu)-OH and its variants was studied, revealing controlled morphological changes in self-assembled structures. This research has implications for the design of novel architectures in material science and nanotechnology (Kshtriya et al., 2021).
Phosphopeptide Synthesis for Medical Research : Fmoc-Ser(tBu)-OH was used in the synthesis of phosphoserine peptides, a method that is crucial for creating specific peptides for medical research, including those related to cancer and other diseases (Patora-Komisarska et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYLRGKEIUPMRJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426914 | |
| Record name | Boc-Ser(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(tBu)-OH | |
CAS RN |
13734-38-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 334309 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boc-Ser(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester](/img/structure/B558043.png)



